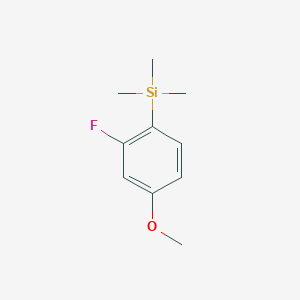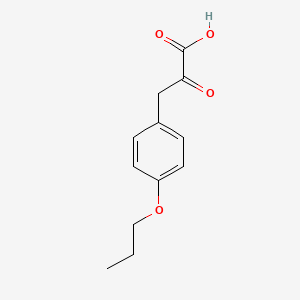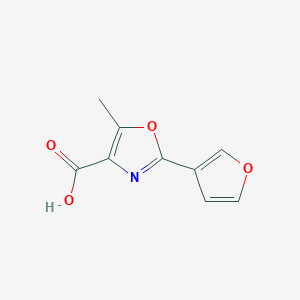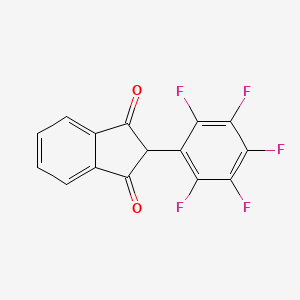
Methyl 6-bromo-5-methoxy-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-5-methoxy-2-methylnicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and is characterized by the presence of bromine, methoxy, and methyl groups on the nicotinate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-methoxy-2-methylnicotinate typically involves the bromination of a methoxy-substituted nicotinic acid derivative followed by esterification. One common method includes:
Bromination: The starting material, 5-methoxy-2-methylnicotinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and esterification processes, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-5-methoxy-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Products include reduced derivatives such as alcohols.
Hydrolysis: The major product is 6-bromo-5-methoxy-2-methylnicotinic acid.
Applications De Recherche Scientifique
Methyl 6-bromo-5-methoxy-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-5-methoxy-2-methylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-6-methoxynicotinate
- Methyl 6-bromo-2-methoxy-5-(methoxymethoxy)nicotinate
- Methyl nicotinate
Uniqueness
Methyl 6-bromo-5-methoxy-2-methylnicotinate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the nicotinate structure provides distinct properties compared to other similar compounds, making it valuable for targeted research and applications.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 6-bromo-5-methoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-5-6(9(12)14-3)4-7(13-2)8(10)11-5/h4H,1-3H3 |
Clé InChI |
LMABUJLNFOLQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)




![2-[2-(Difluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13681742.png)

